MF498
Overview
Description
MF498 is a novel and selective E prostanoid receptor 4 (EP4) antagonist. EP4 receptors belong to the G-protein coupled receptor (GPCR) family and are activated by binding to Prostaglandin E2 (PGE2). These receptors exhibit differences in signal transduction, tissue localization, and regulation of expression .
Mechanism of Action
Target of Action
MF498 is a selective and orally active antagonist for the E Prostanoid Receptor 4 (EP4) . EP4 is a G-protein coupled receptor (GPCR) that functions with the binding of Prostaglandin E2 (PGE2) . The EP4 receptor is over-expressed in human prostate cancer tissue .
Mode of Action
This compound interacts with its target, the EP4 receptor, by inhibiting EP ligand-induced activity . It does this with an IC50 value of 1.7 nM , indicating a high affinity for the EP4 receptor. This interaction results in the inhibition of PGE2-stimulated cAMP accumulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Prostaglandin E2 (PGE2) pathway. PGE2 is a prostanoid that serves important homeostatic functions, yet is also responsible for regulating pain and inflammation . By inhibiting the EP4 receptor, the homeostatic function of PGE2 is better maintained .
Pharmacokinetics
In terms of pharmacokinetics, this compound shows good oral bioavailability. In a study, this compound showed 100% bioavailability, resulting in a plasma concentration of 1.2 μM at 6 hours .
Result of Action
The primary result of this compound’s action is the relief of joint inflammation and pain in rodent models of rheumatoid and osteoarthritis . It inhibits inflammation without gastrointestinal toxicity . In addition, this compound was effective in relieving OA-like pain in guinea pigs .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of serum. For instance, this compound inhibits PGE2-stimulated cAMP accumulation with IC50 values of 1.7 and 17 nM in the absence and presence of 10% serum, respectively . This suggests that the presence of serum can decrease the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
MF498 has been shown to interact with the EP4 receptor, exhibiting a Ki value of 0.7 nM, indicating a high affinity for this receptor . The interaction of this compound with the EP4 receptor inhibits the activity of the receptor, as evidenced by the IC50 value of 1.7 nM in HEK293 cells expressing the human EP4 receptor .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit inflammation in adjuvant-induced arthritis (AIA), a rat model for rheumatoid arthritis (RA), and relieve joint pain in a guinea pig model of iodoacetate-induced osteoarthritis (OA) . Furthermore, this compound has been shown to counter the effects of IFN-c on the release of IP-10, IL-8, TNF-a, and IL-1b .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EP4 receptor, thereby inhibiting the receptor’s activity . This inhibition of the EP4 receptor by this compound results in the attenuation of inflammation and pain in rodent models of rheumatoid and osteoarthritis .
Dosage Effects in Animal Models
In rodent models of rheumatoid and osteoarthritis, this compound has been shown to inhibit inflammation without gastrointestinal toxicity, with ED50 values as low as 0.02 mg/kg/day .
Subcellular Localization
Given that it is an antagonist of the EP4 receptor, it is likely that it localizes to the cell membrane where the EP4 receptor is located .
Preparation Methods
Industrial Production:: Information regarding industrial-scale production methods for MF498 remains limited. Researchers primarily focus on its biological activity and applications.
Chemical Reactions Analysis
Reactivity:: MF498 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not explicitly documented.
Major Products:: The major products resulting from this compound reactions are not extensively studied. Further research is needed to elucidate these aspects.
Scientific Research Applications
MF498 has gained attention in several scientific fields:
Inflammation Research: This compound’s EP4 antagonism makes it relevant for studying inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
Other Applications:
Comparison with Similar Compounds
Uniqueness:: MF498 stands out due to its high selectivity for EP4 receptors (Ki = 0.7 nM). Its unique binding affinity sets it apart from other compounds targeting the same receptor.
Similar Compounds:: Unfortunately, the literature does not provide a comprehensive list of similar compounds. Researchers may need to explore related EP4 antagonists for comparative studies.
Properties
IUPAC Name |
N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O7S/c1-5-41-30-23-11-9-15-33-29(23)31(42-6-2)24-18-35(32(37)28(24)30)25-14-13-21(16-20(25)3)19-43(38,39)34-27(36)17-22-10-7-8-12-26(22)40-4/h7-16H,5-6,17-19H2,1-4H3,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLIUERFVJYBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=C1N=CC=C3)OCC)C4=C(C=C(C=C4)CS(=O)(=O)NC(=O)CC5=CC=CC=C5OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347905 | |
Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915191-42-3 | |
Record name | MF-498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915191423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MF-498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K32LCR80R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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